2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride
Overview
Description
2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is a chemical compound with the molecular formula C13H19Cl3N2O2S. It is primarily used for research purposes in various scientific fields, including chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride typically involves the reaction of 2,3-dichlorobenzenesulfonyl chloride with N-ethyl-N-(pyrrolidin-2-ylmethyl)amine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are optimized for large-scale production while maintaining the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamide derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It may be used in the development of new materials or chemical processes.
Mechanism of Action
The exact mechanism of action of 2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is not well understood. it is believed to interact with specific molecular targets and pathways, potentially affecting various biological processes. Further research is needed to elucidate the precise mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorobenzenesulfonamide: A simpler analog without the N-ethyl-N-(pyrrolidin-2-ylmethyl) group.
N-Ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide: Lacks the dichloro substitution on the benzene ring.
Uniqueness
2,3-Dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide hydrochloride is unique due to the presence of both the dichloro substitution on the benzene ring and the N-ethyl-N-(pyrrolidin-2-ylmethyl) group. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for research purposes .
Properties
IUPAC Name |
2,3-dichloro-N-ethyl-N-(pyrrolidin-2-ylmethyl)benzenesulfonamide;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O2S.ClH/c1-2-17(9-10-5-4-8-16-10)20(18,19)12-7-3-6-11(14)13(12)15;/h3,6-7,10,16H,2,4-5,8-9H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZRAYRXTUFXOHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCN1)S(=O)(=O)C2=C(C(=CC=C2)Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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